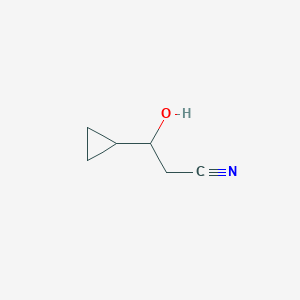

3-Cyclopropyl-3-hydroxypropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

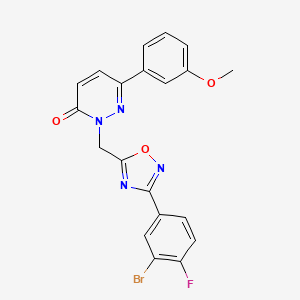

3-Cyclopropyl-3-hydroxypropanenitrile is a chemical compound with the CAS Number: 1070966-41-4 . It has a molecular weight of 111.14 and its IUPAC name is 3-cyclopropyl-3-hydroxypropanenitrile . It is a liquid at room temperature .

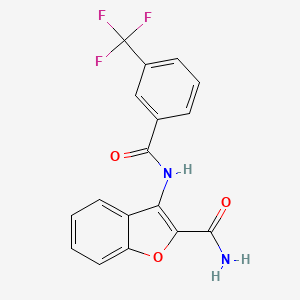

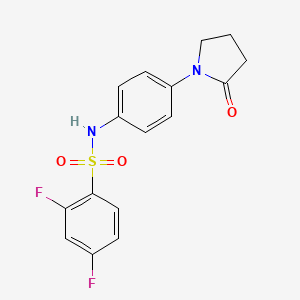

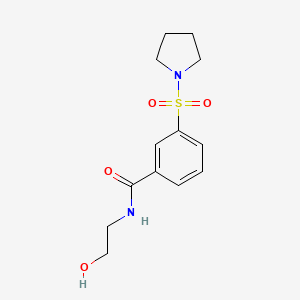

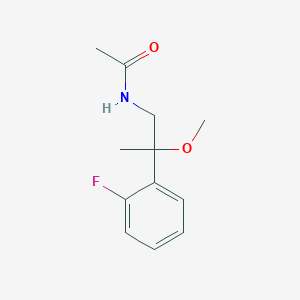

Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-3-hydroxypropanenitrile is represented by the formula C6H9NO . The InChI code for this compound is 1S/C6H9NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-3H2 .Physical And Chemical Properties Analysis

3-Cyclopropyl-3-hydroxypropanenitrile is a liquid at room temperature . It has a boiling point of 273.0±13.0 C at 760 mmHg . The compound is stored at a temperature of 4C .Scientific Research Applications

Enzyme Engineering for Precursor Synthesis

3-Cyclopropyl-3-hydroxypropanenitrile serves as a precursor in the synthesis of ruxolitinib, a medication used for certain blood disorders. A study by Cui et al. (2021) demonstrated the use of engineered carbonyl reductase for the efficient production of this compound, highlighting its significance in pharmaceutical synthesis (Cui et al., 2021).

Intermediate in Organic Synthesis

Yin-chu (2005) discussed the role of 3-Hydroxypropanenitrile, a related compound, as an intermediate in the organic synthesis of medicines, pesticides, and macromolecules, indicating the chemical's broad application in various domains (Shen Yin-chu, 2005).

Cyclopropyl Groups in Drug Molecules

The cyclopropyl group, a component of 3-Cyclopropyl-3-hydroxypropanenitrile, is increasingly used in drug development for transitioning candidates from preclinical to clinical stages. Talele (2016) highlighted the unique features of the cyclopropyl ring, such as its conformational rigidity and ability to stabilize neighboring charges, which are beneficial in medicinal chemistry (Talele, 2016).

Application in Biocatalysis

Nakagawa et al. (1997) achieved almost perfect enantio-differentiating hydrogenation using methyl 3-cyclopropyl-3-oxopropanoate, a compound closely related to 3-Cyclopropyl-3-hydroxypropanenitrile, demonstrating its potential in the field of biocatalysis (Nakagawa et al., 1997).

Role in Thermochemical Studies

Roux et al. (2007) conducted a thermochemical study of 3-hydroxypropanenitrile, a related compound, to understand its molecular and electronic structures. This study is crucial for understanding the physical and chemical properties of such compounds, which can be instrumental in various scientific applications (Roux et al., 2007).

Significance in Chemical Engineering

Jers et al. (2019) discussed the production of 3-Hydroxypropanoic Acid, a compound structurally related to 3-Cyclopropyl-3-hydroxypropanenitrile, emphasizing its use as a valuable platform chemical in bioplastic production and other industrial applications (Jers et al., 2019).

Safety and Hazards

The safety information for 3-Cyclopropyl-3-hydroxypropanenitrile includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name |

3-cyclopropyl-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNVUGNBYVUNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)

![N-butyl-N-ethyl-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2371263.png)

![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)

![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)